molecular formula C6H7BrN2O2 B12888925 3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol

3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol

Cat. No.: B12888925
M. Wt: 219.04 g/mol
InChI Key: HAPVBKBGHFICQC-UHFFFAOYSA-N
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Description

3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol is a heterocyclic compound with the molecular formula C6H7BrN2O2 and a molecular weight of 219.04 g/mol . This compound is characterized by its unique structure, which includes a pyrazolo[5,1-b][1,3]oxazine ring system. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

The synthesis of 3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the bromination of a precursor pyrazolo[5,1-b][1,3]oxazine compound. The reaction conditions often include the use of bromine or a brominating agent in an organic solvent, such as dichloromethane, at low temperatures to ensure selective bromination . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol can undergo various chemical reactions, including:

Common reagents used in these reactions include nucleophiles like amines, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Properties

Molecular Formula

C6H7BrN2O2

Molecular Weight

219.04 g/mol

IUPAC Name

3-bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol

InChI

InChI=1S/C6H7BrN2O2/c7-5-1-8-9-2-4(10)3-11-6(5)9/h1,4,10H,2-3H2

InChI Key

HAPVBKBGHFICQC-UHFFFAOYSA-N

Canonical SMILES

C1C(COC2=C(C=NN21)Br)O

Origin of Product

United States

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